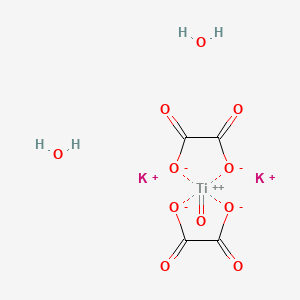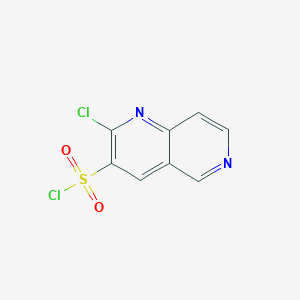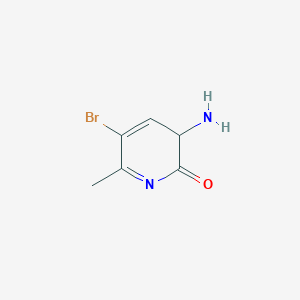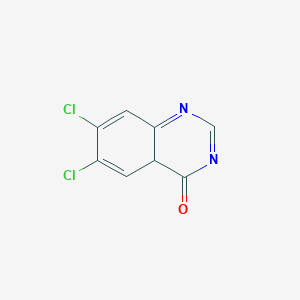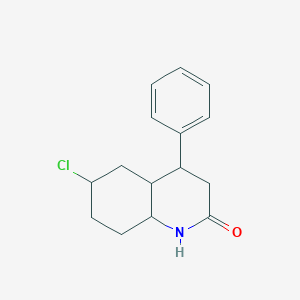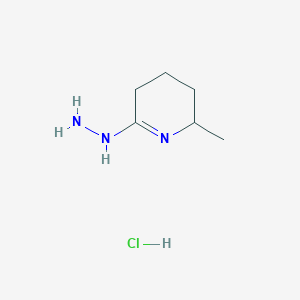
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a methyl group and a hydrazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Hydrazine Moiety: The hydrazine group is introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrazine derivatives, nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, modulate signaling pathways, or induce oxidative stress, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride
- 4-Methyl-1,2,3,6-tetrahydropyridine;hydrochloride
- 3-Methyl-1,2,5,6-tetrahydropyridine;hydrochloride
Uniqueness
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety
Propiedades
Fórmula molecular |
C6H14ClN3 |
|---|---|
Peso molecular |
163.65 g/mol |
Nombre IUPAC |
(2-methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Clave InChI |
PBBXCFQACGXUBY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=N1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12357470.png)
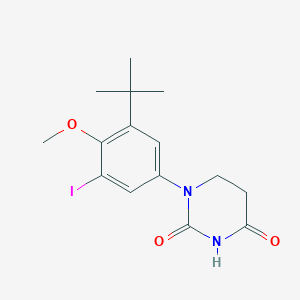
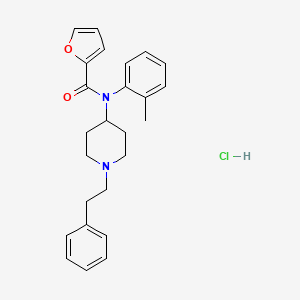
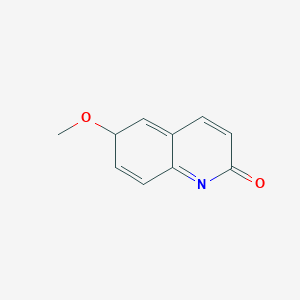
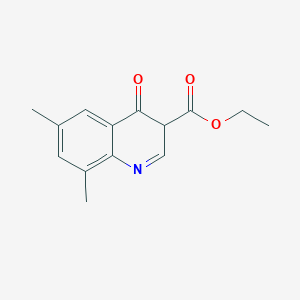
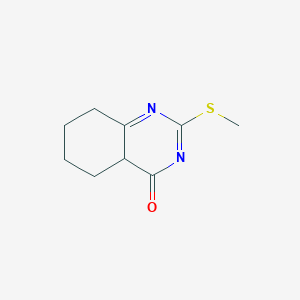
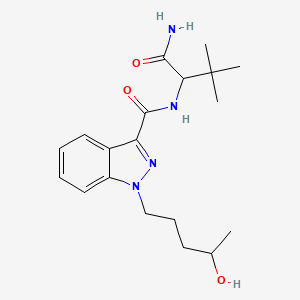
![N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B12357506.png)
